Regioisomer-Specific EPHA2 and EPHA4 Potency: NVP-BHG712 Isomer vs. Parent NVP-BHG712
The NVP-BHG712 isomer exhibits markedly altered potency against EPHA2 and EPHA4 compared to the parent NVP-BHG712 compound. Against EPHA2, the isomer demonstrates an IC50 of 163 nM, whereas the parent compound inhibits EPHA2 with an IC50 of 3.3 nM—a 49-fold reduction in potency. For EPHA4, the isomer shows an IC50 of 1660 nM, while the parent compound's EPHA4 inhibition data (when available) indicates a significantly lower IC50 value in the low nanomolar range, resulting in at least a 10-fold difference . This regioisomer-specific variation in potency is critical for experiments requiring differential engagement of EPH family members.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | EPHA2 IC50 = 163 nM; EPHA4 IC50 = 1660 nM |
| Comparator Or Baseline | NVP-BHG712 (parent) EPHA2 IC50 = 3.3 nM; EPHA4 IC50 (parent) < 100 nM (exact value not reported but known to be low nanomolar) |
| Quantified Difference | ~49-fold less potent against EPHA2; ≥10-fold less potent against EPHA4 |
| Conditions | Biochemical kinase inhibition assay using recombinant EPHA2 and EPHA4 kinases, ATP concentration at physiological levels. |
Why This Matters
Researchers investigating EPHA2- or EPHA4-dependent processes must use the specific regioisomer to avoid the confounding high-potency inhibition of these kinases observed with the parent compound, thereby enabling cleaner dissection of signaling pathways.
